

An In-depth Technical Guide on the Physicochemical Properties of R-(-)-Columbianetin

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Compound of Interest

Compound Name: *R*-(*-*)-Columbianetin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **R-(-)-Columbianetin**, a naturally occurring coumarin derivative. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols and relevant biological pathway information.

Physicochemical Properties

The fundamental physicochemical properties of **R-(-)-Columbianetin** are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source(s)
Molecular Formula	$C_{14}H_{14}O_4$	[1] [2]
Molecular Weight	246.26 g/mol	[1] [2]
Melting Point	143-145 °C	[3]
Boiling Point (Predicted)	443.0 ± 45.0 °C	[3] [4]
Density (Predicted)	1.334 ± 0.06 g/cm ³	[3] [4]
Solubility	Soluble in DMSO	[3]
Optical Rotation, $[\alpha]$	Levorotatory (-)	This is inferred from its name, R-(-)-Columbianetin. The specific rotation value is not readily available in the cited literature, but the methodology for its determination is well-established.
pKa (Predicted)	14.34 ± 0.29	[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducibility and validation of experimental results.

The melting point of a solid crystalline substance is a critical indicator of its purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, finely powdered sample of **R-(-)-Columbianetin** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Solubility data is fundamental for designing in vitro assays, formulation development, and predicting in vivo absorption.

- Apparatus: Analytical balance, vortex mixer, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure (Equilibrium Solubility Method):
 - An excess amount of **R-(-)-Columbianetin** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, buffers at various pH).
 - The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then centrifuged to pellet the undissolved solid.
 - A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved **R-(-)-Columbianetin** is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Optical rotation is a defining characteristic of chiral molecules like **R-(-)-Columbianetin** and is used to confirm the stereochemical identity and enantiomeric purity.

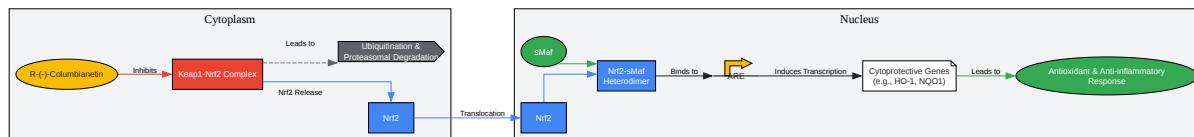
- Apparatus: Polarimeter.
- Procedure:
 - A solution of **R-(-)-Columbianetin** of a known concentration (c , in g/100 mL) is prepared in a suitable achiral solvent (e.g., methanol, chloroform).
 - The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).

- The sample solution is placed in a polarimeter cell of a known path length (l , in decimeters).
- The observed rotation (α_{obs}) is measured at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha]T\lambda = \alpha_{\text{obs}} / (l \times c)$.^{[5][6][7]}

Biological Activity and Signaling Pathway

R-(-)-Columbianetin, as a member of the coumarin family, is anticipated to exhibit various biological activities, including anti-inflammatory and antioxidant effects. A key signaling pathway implicated in these cellular responses is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.^{[8][9][10]}

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.^[11] Upon exposure to inducers like **R-(-)-Columbianetin**, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.^{[11][12]} This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes, which ultimately confers protection against oxidative stress and inflammation.^{[8][9][10]}



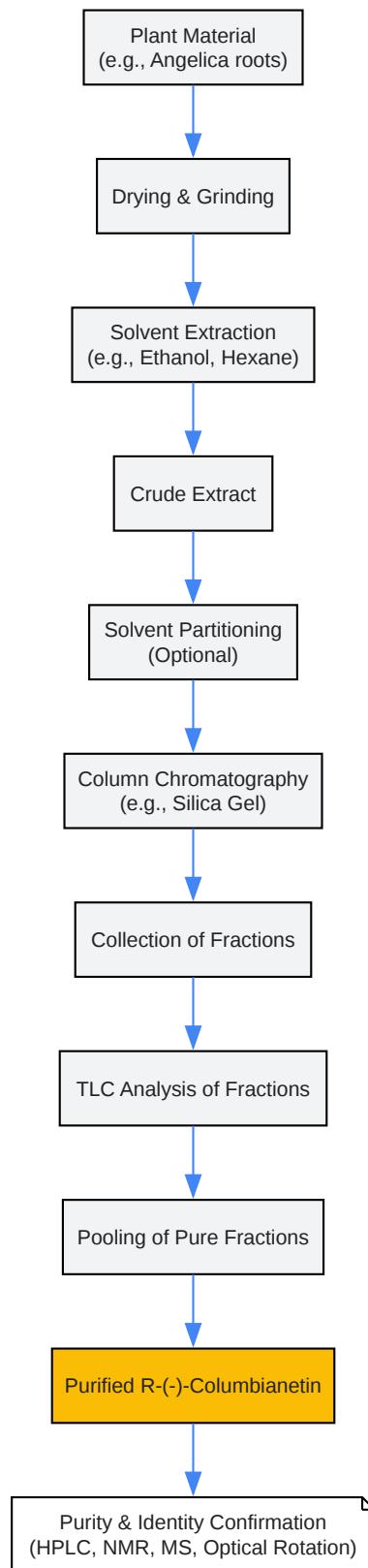
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Nrf2 Signaling Pathway Activation

Experimental Workflow: Isolation and Purification

The isolation and purification of **R-(-)-Columbianetin** from a natural source, such as the roots of Angelica species, typically involves a multi-step process to separate the target compound from a complex mixture of phytochemicals.

The general workflow begins with the extraction of the dried and powdered plant material using an appropriate solvent.[13][14] The resulting crude extract is then subjected to a series of chromatographic techniques to isolate and purify the desired compound.[15][16][17]

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Isolation and Purification Workflow

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